2,2-Propanediol, 1,1,1,3,3,3-hexafluoro-
Overview
Description
Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis.
Scientific Research Applications
1. Downstream Processing in Microbial Production
2,2-Propanediol, 1,1,1,3,3,3-hexafluoro- (referred to as hexafluoro-2-propanol in some studies) plays a role in the downstream processing of biologically produced diols like 1,3-propanediol. The recovery and purification of these diols from fermentation broth, which includes 1,3-propanediol, are crucial, with hexafluoro-2-propanol potentially contributing to these processes (Xiu & Zeng, 2008).
2. In Nucleoside and Nucleotide Chemistry
Hexafluoro-2-propanol has been used as a reagent and solvent for the removal of the 4,4′-DimethoxytrityI protecting group from the 5′-hydroxyl of acid-sensitive nucleosides and nucleotides, offering a milder alternative to more strongly acidic conditions (Leonard & Neelima, 1995).
3. Catalysis in Chemical Synthesis
Hexafluoro-2-propanol is also effective as a solvent and catalyst in chemical reactions like the Pictet–Spengler reaction, enhancing the production of tetrahydro-β-carbolines from tryptamine derivatives and aldehydes or activated ketones (Wang, Shen & Qu, 2014).
4. Role in Polyurethane Structure
In the field of polymer chemistry, hexafluoro-2-propanol has been found to enhance the mixing of hard and soft segments in segmented poly(ether urethanes), influencing their thermal transitions and hydrogen bonding dynamics (Yoon, Sung & Ratner, 1990).
5. Catalytic Activity in Mixture Form
When mixed with aqueous H2O2, hexafluoro-2-propanol demonstrates catalytic activity, binding strongly to the H2O2, which is necessary for certain catalytic reactions. This mixture forms a microheterogeneous structure, influencing the catalytic process (Hollóczki et al., 2017).
6. Applications in Metabolic Engineering
In metabolic engineering, strains of Escherichia coli have been engineered for the de novo biosynthesis of 1,2-propanediol via lactic acid isomers as intermediates, with hexafluoro-2-propanol potentially playing a role in the process (Niu et al., 2018).
7. Synthesis of Fluorine-Containing Polyethers
Hexafluoro-2-propanol is used in the synthesis of fluorine-containing polyethers, contributing to their solubility, hydrophobicity, and low dielectric properties (Fitch et al., 2003).
properties
CAS RN |
677-71-4 |
---|---|
Molecular Formula |
C3H6F6O4 |
Molecular Weight |
220.07 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropane-2,2-diol |
InChI |
InChI=1S/C3H2F6O2/c4-2(5,6)1(10,11)3(7,8)9/h10-11H |
InChI Key |
SNZAEUWCEHDROX-UHFFFAOYSA-N |
SMILES |
C(C(F)(F)F)(C(F)(F)F)(O)O |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.O.O.O |
Other CAS RN |
34202-69-2 |
physical_description |
Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis. |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Related CAS |
684-16-2 (Parent) |
synonyms |
hexafluoroacetone hexafluoroacetone dihydrate hexafluoroacetone hydrate hexafluoroacetone monohydrate hexafluoroacetone sesquihydrate hexafluoroacetone trihydrate |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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